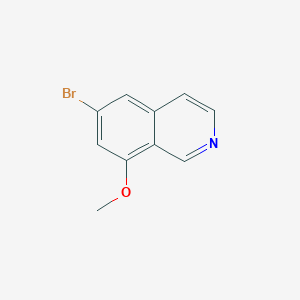

6-Bromo-8-methoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDSNWILBJFPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Bromo 8 Methoxyisoquinoline

Nucleophilic Substitution Reactions at Bromine

The bromine atom at the C-6 position of the isoquinoline (B145761) ring is a key handle for introducing molecular complexity. It serves as a leaving group in various nucleophilic substitution reactions, most notably in palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds in a highly selective manner. For 6-bromo-8-methoxyisoquinoline, these reactions provide efficient pathways to elaborate the isoquinoline scaffold.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, to form a new carbon-carbon bond. researchgate.netresearchgate.netnih.gov The presence of the methoxy (B1213986) group can influence the electronic properties of the isoquinoline ring, potentially affecting the reaction's efficiency. The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

This methodology has been successfully applied to various bromo-substituted isoquinolines and related heterocycles, demonstrating its broad utility in synthesizing complex aryl- and heteroaryl-substituted structures. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgscirp.org This reaction provides a direct method for the vinylation of the isoquinoline core at the C-6 position. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

General Scheme for the Heck Reaction

While specific examples for this compound are not detailed in the provided results, the Heck reaction is a well-established method for the modification of aryl bromides. scirp.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgscienceopen.com This is a crucial transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgscienceopen.com The reaction can be used to introduce a wide variety of primary and secondary amines at the C-6 position of the isoquinoline ring. organic-chemistry.org

General Scheme for Buchwald-Hartwig Amination

The development of various generations of catalyst systems has expanded the scope of this reaction to include a vast array of aryl halides and amines under increasingly mild conditions. wikipedia.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Tolerant of many functional groups. researchgate.netnih.gov |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) | Often proceeds with high stereoselectivity. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd catalyst with phosphine (B1218219) ligand, Base | C-N (Aryl-Amine) | Broad scope for both amine and aryl halide. wikipedia.orgorganic-chemistry.orgscienceopen.com |

Other Nucleophilic Displacement Reactions

Beyond palladium-catalyzed couplings, the bromine atom can be displaced by other nucleophiles, although these reactions are generally less common for aryl halides compared to alkyl halides. Such reactions typically require harsh conditions or specific activation of the aromatic ring. The electron-rich nature of the methoxy-substituted ring may slightly disfavor classical nucleophilic aromatic substitution (SNAAr) pathways, which are more facile with electron-withdrawing groups.

Electrophilic Substitution Reactions on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic heteroaromatic core. The nitrogen atom in the isoquinoline ring is deactivating towards electrophilic attack, making the benzene (B151609) ring the more likely site for substitution.

The methoxy group at C-8 is a strong activating group and an ortho, para-director. The bromine at C-6 is a deactivating group but is also an ortho, para-director. The interplay of these effects will direct incoming electrophiles. Given the positions of the existing substituents, the most likely positions for electrophilic attack on this compound are C-5 and C-7.

For instance, bromination of methoxy-substituted quinolines and isoquinolines has been shown to occur at positions activated by the methoxy group. buu.ac.th Nitration is another common electrophilic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. orgsyn.org The precise outcome of such reactions on this compound would depend on the specific electrophile and reaction conditions.

Oxidation and Reduction Reactions

The this compound molecule possesses sites that are susceptible to both oxidation and reduction, allowing for further functional group manipulation.

Transformations of the Methoxy Group

The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol (B47542) (8-hydroxy-6-bromoisoquinoline) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation can be useful for introducing new functionality at the C-8 position or for modulating the biological activity of the molecule.

Reduction of the Isoquinoline Nitrogen Heterocycle

The isoquinoline ring can be reduced to a tetrahydroisoquinoline. This transformation is significant as the tetrahydroisoquinoline scaffold is a common motif in many natural products and pharmacologically active compounds. mdpi.com The reduction can be achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com Another common method is the use of sodium borohydride (B1222165) (NaBH₄), often after N-alkylation of the isoquinoline nitrogen. mdpi.com

Reduction of the Isoquinoline Ring

The resulting 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (B3110167) retains the bromine atom, which can be used for subsequent cross-coupling reactions, providing a route to a wide array of substituted tetrahydroisoquinolines. researchgate.net

Functional Group Interconversions and Further Derivatization

The bromine atom at the C-6 position is the most reactive site for functional group interconversions in this compound. This is characteristic of aryl halides, which are valuable substrates in a variety of cross-coupling reactions. The C-Br bond allows for the introduction of a wide array of new functional groups, leading to diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant derivatizations of bromo-substituted isoquinolines involve palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. While specific literature on this compound is limited, the reactivity of its isomers, such as 5-bromo-8-methoxyisoquinoline (B1526008) and 8-bromo-7-methoxyisoquinoline (B1626704), provides strong evidence for its expected behavior.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or boronic ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds. It is anticipated that this compound would readily react with various aryl or heteroaryl boronic acids to yield 6-aryl-8-methoxyisoquinoline derivatives. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. researchgate.netunistra.frwikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would convert the 6-bromo substituent into a 6-alkynyl group, providing a gateway to further transformations. For instance, the related compound 8-bromo-7-methoxyisoquinoline has been successfully coupled with 1-hexyne. researchgate.net

Heck Coupling: This reaction forms a new C-C bond by reacting the aryl bromide with an alkene. This would lead to the formation of 6-alkenyl-8-methoxyisoquinoline derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, converting the 6-bromo group into an amino group by reacting it with an amine. This provides access to 6-amino-8-methoxyisoquinoline derivatives, which are themselves valuable intermediates.

The methoxy group at the C-8 position is generally stable under the conditions of these palladium-catalyzed reactions. However, it can be cleaved to the corresponding phenol (6-bromo-isoquinolin-8-ol) using strong acids like hydrobromic acid or Lewis acids such as boron tribromide, should further derivatization at this position be desired.

Below is a table summarizing potential derivatization reactions of this compound based on the known reactivity of similar compounds.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-8-methoxyisoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-8-methoxyisoquinoline |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Alkenyl-8-methoxyisoquinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 6-Amino-8-methoxyisoquinoline |

| Ether Cleavage | - | BBr₃ or HBr | 6-Bromo-isoquinolin-8-ol |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity:

The concept of chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, the primary site of reactivity in cross-coupling reactions is the carbon-bromine bond. The palladium catalyst will selectively undergo oxidative addition into the C-Br bond over other potential reaction sites on the molecule under typical coupling conditions. unistra.frharvard.edu The C-O bond of the methoxy group and the C-H bonds of the aromatic rings are significantly less reactive towards the palladium(0) catalyst. Therefore, reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings are expected to proceed with high chemoselectivity at the C-6 position.

Regioselectivity:

Regioselectivity concerns the specific position at which a reaction occurs on a molecule with multiple potential sites.

At the C-6 Position: For functional group interconversions starting with this compound, the regioselectivity is predetermined by the location of the bromine atom. Cross-coupling reactions will almost exclusively occur at the C-6 position, as this is where the leaving group (bromide) is located. researchgate.net

Reactivity of Other Positions: In the absence of the bromo substituent, the reactivity of the isoquinoline ring itself would be considered. For electrophilic substitution, the electron-donating methoxy group at C-8 would activate the benzene ring portion of the isoquinoline, directing incoming electrophiles primarily to the C-5 and C-7 positions. However, the presence of the bulky bromine at C-6 may sterically hinder attack at C-5 and C-7. Metalation reactions on alkoxy-substituted isoquinolines, using strong bases like TMPMgCl·LiCl, often show a high preference for the C-1 position, which is activated by the nitrogen atom in the pyridine (B92270) ring. bldpharm.com

The table below outlines the expected regioselectivity for different classes of reactions involving the this compound scaffold.

| Reaction Class | Reagents | Expected Regioselectivity | Rationale |

| Palladium Cross-Coupling | Organoboron, Alkyne, etc. | Exclusive reaction at C-6 | Selective oxidative addition of Pd(0) into the C-Br bond. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C-5 or C-7 (if C-Br bond is unreactive) | The C-8 methoxy group is an ortho-, para- director, activating these positions. Steric hindrance from the C-6 bromo group is a factor. |

| Metalation | Strong Base (e.g., TMPMgCl·LiCl) | C-1 | The isoquinoline nitrogen activates the adjacent C-1 position for deprotonation. |

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound this compound. While the compound is listed in chemical supplier catalogs, the specific analytical data required to construct a comprehensive spectroscopic characterization as outlined is not present in the accessible search results.

Consequently, it is not possible to provide a detailed analysis for the following spectroscopic methodologies for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data for ¹H NMR, ¹³C NMR, or two-dimensional NMR techniques such as COSY and HSQC-DEPT could be located. This information is crucial for the structural elucidation and assignment of proton and carbon environments within the molecule.

Mass Spectrometry (MS): While basic properties like molecular weight are available, specific experimental mass spectrometry data, including fragmentation patterns from standard MS or exact mass measurements from High-Resolution Mass Spectrometry (HRMS), were not found. This data is essential for confirming the elemental composition and structural features.

Without access to peer-reviewed articles or spectral database entries containing this primary data, a scientifically accurate and informative article that adheres to the requested detailed outline cannot be generated. The construction of such an article would require speculation, which would compromise the integrity and accuracy of the information provided.

Spectroscopic Characterization Methodologies for 6 Bromo 8 Methoxyisoquinoline

X-ray Crystallography for Solid-State Structure Elucidation

The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key crystallographic parameters that would be obtained for 6-Bromo-8-methoxyisoquinoline are presented in the hypothetical data table below. This data is essential for understanding intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 12.45 |

| c (Å) | 9.82 |

| β (°) | 105.3 |

| Volume (ų) | 895.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.765 |

| R-factor (%) | 4.2 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray crystallographic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound. For aromatic systems like this compound, the principal electronic transitions observed are typically π → π* and n → π*.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to the transitions within the isoquinoline (B145761) ring system. The positions and intensities of these bands can be influenced by the nature and position of the substituents. The methoxy (B1213986) group (-OCH₃), being an electron-donating group, and the bromine atom (-Br), an electron-withdrawing group with lone pairs, will affect the energy levels of the molecular orbitals and thus the λmax values. The spectrum is typically recorded in a suitable solvent, and the choice of solvent can also influence the absorption maxima.

Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | 230 | 35,000 | π → π |

| Ethanol | 275 | 8,500 | π → π |

| Ethanol | 320 | 4,200 | n → π* |

Note: The data in this table is illustrative of typical values for similar aromatic systems and represents expected, not experimental, data for this compound.

Computational Chemistry and Theoretical Studies on 6 Bromo 8 Methoxyisoquinoline

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. Geometry optimization calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For 6-Bromo-8-methoxyisoquinoline, this would involve optimizing the geometry of the isoquinoline (B145761) core and the methoxy (B1213986) group to identify the most stable conformer. The resulting data would be presented in tables detailing precise bond lengths and angles.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are analogous to an infrared (IR) or Raman spectrum and are used to characterize the molecule's vibrational properties. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Electronic Structure Analysis

Understanding the distribution and energy of electrons within a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal information about hyperconjugative interactions and the stability of the molecule. This analysis also helps in understanding intermolecular interactions by quantifying the charge distribution on each atom.

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Despite the utility of these computational methods, a specific application to this compound has not been reported in the reviewed scientific literature. Therefore, the specific data tables and detailed research findings for this particular compound cannot be provided at this time.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for verifying chemical structures and understanding the electronic environment of atoms within a molecule. For this compound, theoretical calculations can estimate the ¹H and ¹³C NMR chemical shifts, providing valuable data for its characterization.

Several methods are employed for the prediction of NMR chemical shifts, ranging from empirical to semi-empirical and ab initio calculations. Empirical methods often rely on additive models where the effects of different substituents on the chemical shifts of a parent molecule (in this case, isoquinoline) are summed. More sophisticated approaches, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide more accurate predictions by computing the magnetic shielding tensors of the nuclei.

A study on polychloro-quinolines and -isoquinolines highlighted the utility of various predictive methods for ¹³C chemical shifts. nih.gov The research compared empirical methods, like the Multiple Substituent Chemical Shifts (MSCS) method, with semi-empirical correlations based on CNDO/2 calculated charges. The MSCS method, which is an additive model, was found to be highly accurate for predicting ¹³C shifts in perchloroquinoline and perchloroisoquinoline. nih.gov Such an approach could be adapted for this compound by using the known substituent chemical shifts for bromine and methoxy groups on an isoquinoline core.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a hypothetical computational study, are presented in the table below. These values are illustrative and would require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | Data Not Available |

| C3 | - | Data Not Available |

| C4 | - | Data Not Available |

| C5 | - | Data Not Available |

| C6 | - | Data Not Available |

| C7 | - | Data Not Available |

| C8 | - | Data Not Available |

| C4a | - | Data Not Available |

| C8a | - | Data Not Available |

| H1 | Data Not Available | - |

| H3 | Data Not Available | - |

| H4 | Data Not Available | - |

| H5 | Data Not Available | - |

| H7 | Data Not Available | - |

| OCH₃ | Data Not Available | Data Not Available |

Molecular Dynamics Simulations (for related compounds)

MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and solvation properties of a molecule. For a molecule like this compound, MD simulations could be used to:

Explore Conformational Preferences: Investigate the rotational freedom of the methoxy group and its preferred orientation relative to the isoquinoline ring.

Study Intermolecular Interactions: Simulate the aggregation behavior of the molecule in solution or the solid state, identifying key non-covalent interactions such as π-π stacking and halogen bonding.

Analyze Solvation Effects: Model the interaction of the molecule with different solvents to understand its solubility and the structure of the solvation shell.

For instance, MD simulations have been employed to study the aggregation of small aromatic molecules, revealing that the mechanism of aggregation often involves the formation of small clusters that coalesce into larger ones. nih.gov In another study, a specialized MD simulation protocol was developed to model halogen bonding in protein-ligand complexes, which could be relevant for understanding the interactions of this compound with biological targets. nih.gov Furthermore, MD simulations have been utilized to investigate the stability of halogen-substituted inhibitors bound to receptors, providing insights into their potential as therapeutic agents. mdpi.com

The following table outlines the key parameters and potential outcomes of a hypothetical MD simulation of this compound.

| Simulation Parameter | Description | Potential Insights for this compound |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Selection of an appropriate force field (e.g., OPLS, AMBER) is crucial for accurately modeling the interactions of the bromo and methoxy substituents. |

| Solvent Model | Representation of the solvent molecules in the simulation. | Explicit solvent models (e.g., TIP3P water) would allow for detailed analysis of hydration, while implicit models can be used for more computationally efficient simulations. |

| Simulation Time | The duration of the simulation. | Longer simulation times (nanoseconds to microseconds) are necessary to observe slower processes like large conformational changes or aggregation. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Simulations can be run at different temperatures and pressures to study their effects on the molecule's dynamics and stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Isoquinolines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates.

For substituted isoquinolines, a class of compounds known for their diverse biological activities, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. While a specific QSAR model for this compound has not been reported, the principles of QSAR can be applied to understand how the bromo and methoxy substituents might influence its biological activity.

In a typical QSAR study, a set of molecules with known biological activities is used to train a model. The chemical structures of these molecules are described by a set of numerical parameters, known as molecular descriptors, which can be calculated from their 2D or 3D structures. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity.

Several QSAR studies have been conducted on substituted isoquinolines for various therapeutic targets. For example, 3D-QSAR studies have been performed on substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors, providing insights into the structural requirements for their inhibitory activity. nih.gov Another study focused on QSAR modeling of isoquinoline derivatives with AKR1C3 inhibitory activity, which is relevant to prostate cancer. japsonline.com These studies demonstrate the utility of QSAR in understanding the structure-activity relationships of isoquinoline-based compounds.

The table below summarizes the key components of a hypothetical QSAR study involving this compound.

| QSAR Component | Description | Relevance to this compound |

|---|---|---|

| Dataset | A collection of substituted isoquinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values). | This compound could be included in such a dataset to predict its activity or to contribute to the development of a more robust QSAR model. |

| Molecular Descriptors | Numerical representations of the chemical structure. | Descriptors for this compound would capture the influence of the bromo and methoxy groups on its physicochemical properties. Examples include topological indices, electronic descriptors (e.g., partial charges), and steric parameters. |

| Statistical Model | The mathematical equation that relates the descriptors to the biological activity. | A validated QSAR model could be used to predict the biological activity of this compound and to suggest modifications to its structure that might enhance its potency or selectivity. |

| Model Validation | The process of assessing the predictive power of the QSAR model. | Internal and external validation techniques would be used to ensure that the model is robust and can make accurate predictions for new compounds. |

An exploration of this compound reveals its significance in medicinal chemistry, primarily through the lens of its core structure, the isoquinoline scaffold. This heterocyclic aromatic compound is a cornerstone in the development of therapeutic agents, serving as a versatile framework for drug design and discovery.

Biological Activity Studies of 6 Bromo 8 Methoxyisoquinoline and Its Analogues

Antimicrobial Properties

Analogues of 6-Bromo-8-methoxyisoquinoline, particularly quinazoline (B50416) derivatives, have demonstrated notable antimicrobial capabilities.

Research into the antibacterial effects of bromo-substituted heterocyclic compounds has identified promising candidates. A study on novel 8-methoxy-4-methyl-quinoline derivatives found that certain compounds exhibited potent antibacterial activity, comparable to the standard drug ampicillin (B1664943) researchgate.net. Specifically, a newly synthesized compound, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, showed significant activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae mediresonline.org. Another class of compounds, 6,8-dibromo-4(3H)quinazolinone derivatives, were also screened for antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. One of the most potent compounds from this series, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited significant in vitro antimicrobial activity with low minimum inhibitory concentrations (MICs) against several bacterial strains nih.gov.

Table 1: Antibacterial Activity of 6-Bromo-Quinazolinone Analogue

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| E. coli | 1.56 |

| S. typhimurium | 3.125 |

| L. monocytogenes | 1.56 |

| S. aureus | 25 |

| P. aeruginosa | 25 |

| B. cereus | 25 |

Data sourced from a study on 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide. nih.gov

The antifungal potential of these analogues has also been a subject of investigation. Studies on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79μg/mL researchgate.net. In a separate study, derivatives of 6,8-dibromo-4(3H)quinazolinone were tested against Candida albicans and Aspergillus flavus nih.gov. The compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide was identified as the most potent, with MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively nih.gov. Furthermore, research on 8-quinolinol analogues showed that 6-bromo-8-quinolinol possesses fungitoxic properties researchgate.net.

Table 2: Antifungal Activity of a 6,8-Dibromo-Quinazolinone Analogue

| Fungal Strain | MIC (µg/ml) |

|---|---|

| Candida albicans | 0.78 |

| Aspergillus flavus | 0.097 |

Data for 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide. nih.gov

Anticancer Properties

Analogues of this compound, particularly those based on the quinazoline scaffold, have shown significant promise as anticancer agents. Many derivatives of quinazoline are recognized for acting as multitarget agents in cancer therapy isofts.kiev.uanih.gov.

The antiproliferative activity of these compounds has been demonstrated across various cancer cell lines. A study of a new series of 6-bromo-quinazoline-4(3H)-one derivatives revealed their ability to inhibit the growth of cancer cells nih.govresearchgate.netnih.gov. The most potent compound in this series, designated 8a, displayed significant cytotoxicity against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively nih.govresearchgate.netnih.gov. Notably, this compound showed better potency than the established drug Erlotinib against the MCF-7 cell line and exhibited selectivity, with a much higher IC50 value (84.20 ± 1.72 µM) against a normal cell line (MRC-5) nih.govresearchgate.netnih.gov. Another analogue, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), caused a significant, dose-dependent decrease in the number of leukemia cells (L1210, HL-60, and U-937) isofts.kiev.uanih.gov.

Table 3: Cytotoxic Activity (IC50) of 6-Bromo-Quinazolinone Analogue (8a)

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Carcinoma | 15.85 ± 3.32 |

| SW480 | Colorectal Carcinoma | 17.85 ± 0.92 |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 |

Data sourced from studies on a novel series of 6-bromo-quinazoline-4(3H)-one derivatives. nih.govresearchgate.netnih.gov

The anticancer effects of these quinazoline-based analogues are attributed to several mechanisms of action. Many quinazoline derivatives function as multitarget agents, with known inhibitory activities against enzymes crucial for cancer cell survival, such as thymidylate synthase, dihydrofolate reductase, and various kinases isofts.kiev.ua. Molecular docking studies have suggested that compounds like the 6-bromo-quinazoline-4(3H)-one derivative (8a) can bind to and inhibit both the wild-type and mutated forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy nih.govresearchgate.net. The binding energies calculated for these interactions indicate a strong affinity for the EGFR active site nih.govresearchgate.netnih.gov. Other proposed mechanisms include interaction with the cytoskeleton and the inhibition of DNA topoisomerase isofts.kiev.ua. Furthermore, the induction of apoptosis by some analogues is linked to the generation of reactive oxygen species (ROS) within the cancer cells waocp.org.

Neuroprotective Effects and Neurological Applications

Isoquinoline (B145761) alkaloids have been investigated for their neuroprotective effects, which are crucial in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netnih.gov Studies on various isoquinoline derivatives suggest that they can exert neuroprotective actions through multiple mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of autophagy. nih.govresearchgate.net

The neuroprotective potential of isoquinoline compounds is often linked to their ability to interact with key neurological targets. For instance, certain isoquinoline derivatives have shown the capacity to enhance neuronal survival in primary cortical cultures. nih.gov While the precise mechanisms are still under investigation, it is suggested that the core isoquinoline structure itself may contribute to these neurotrophic effects, independent of specific receptor antagonism. nih.gov The enantiomers of salsolinol (B1200041), a catechol isoquinoline, have demonstrated neuroprotective properties in vitro against neurotoxin-induced damage in human neuroblastoma cells. acs.org Furthermore, N-methyl-(R)-salsolinol, another related compound, did not exhibit toxicity to these cells at significant concentrations and also showed neuroprotective effects. acs.org

The exploration of isoquinoline alkaloids from various plant sources has revealed their potential to mitigate neuronal damage. mdpi.com These natural compounds often possess antioxidant properties, which are vital in combating the oxidative stress implicated in the pathology of neurodegenerative disorders. nih.gov

| Compound/Analog Class | Observed Neuroprotective Effect | Model System |

| Isoquinoline Alkaloids | Inhibition of neuroinflammation, reduction of oxidative damage, regulation of autophagy. nih.govresearchgate.net | Various in vitro and in vivo models of neurodegenerative diseases. |

| Substituted Isoquinolines | Enhanced neuronal survival. nih.gov | Primary culture of cortical neurons from mouse embryos. |

| Salsolinol enantiomers | Neuroprotection against MPP+ induced damage. acs.org | Human dopaminergic SH-SY5Y neuroblastoma cell line. |

| N-methyl-(R)-salsolinol | Neuroprotective effect on neuroblastoma cell viability damaged by MPP+. acs.org | SH-SY5Y neuroblastoma cells. |

Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Isoquinoline derivatives have demonstrated notable anti-inflammatory activities in various studies. jptcp.com

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several isoquinoline derivatives have been identified as inhibitors of NO production. For instance, a study on isoquinoline-1-carboxamides revealed that certain derivatives could potently suppress the production of pro-inflammatory mediators, including nitric oxide, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was found to attenuate the LPS-induced expression of iNOS. nih.gov Another class of compounds, 3,4-dihydro-1-isoquinolinamines, has also been identified as novel nitric oxide synthase inhibitors with varying degrees of potency and selectivity for different NOS isoforms. nih.gov

| Isoquinoline Derivative | Effect on Nitric Oxide (NO) Production | Cell Line/System |

| Isoquinoline-1-carboxamides (HSR1101-1103) | Potent suppression of LPS-induced NO production. nih.gov | BV2 microglial cells. |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Attenuated LPS-induced expression of inducible NO synthase (iNOS). nih.gov | BV2 microglial cells. |

| 3-Phenyl-3,4-dihydro-1-isoquinolinamine | Weak inhibitor of iNOS and nNOS. nih.gov | Not specified. |

| Structurally varied 3,4-dihydro-1-isoquinolinamines | Range of potency and selectivity for NOS enzymes, including a potent and selective iNOS inhibitor. nih.gov | Not specified. |

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of these enzymes is a recognized strategy for controlling inflammation. nih.govrsc.org Research has shown that certain bisbenzylisoquinoline alkaloids, such as berbamine (B205283) and oxyacanthine (B1194922) isolated from Mahonia aquifolium, are potent inhibitors of lipoxygenase. nih.gov Their mechanism of action may involve the inhibition of lipid peroxide substrate accumulation. nih.gov

While direct studies on this compound are lacking, the broader class of isoquinolines demonstrates potential for lipoxygenase inhibition, which may contribute to anti-inflammatory effects.

| Compound | Source/Class | Lipoxygenase Inhibition Activity |

| Berbamine | Bisbenzylisoquinoline alkaloid from Mahonia aquifolium. nih.gov | Potent lipoxygenase inhibitor. nih.gov |

| Oxyacanthine | Bisbenzylisoquinoline alkaloid from Mahonia aquifolium. nih.gov | Potent lipoxygenase inhibitor. nih.gov |

| Aromoline | Bisbenzylisoquinoline alkaloid from Mahonia aquifolium. nih.gov | Very low potency. nih.gov |

| Baluchistine | Bisbenzylisoquinoline alkaloid from Mahonia aquifolium. nih.gov | Very low potency. nih.gov |

Enzyme and Receptor Interaction Studies

The pharmacological effects of isoquinoline derivatives are often mediated by their interaction with specific enzymes and receptors.

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. Several studies have demonstrated that isoquinoline derivatives can act as MAO-B inhibitors. A series of 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines were tested, and while many showed selectivity for MAO-A, a few, such as 1,2,3,4-tetrahydroisoquinoline (B50084) and its 2-methyl derivative, exhibited marked inhibition of MAO-B. nih.gov Another study found that N-methyl-6-methoxyisoquinolinium ion was a potent and competitive inhibitor of MAO-A. nih.gov More recently, 4-organoseleno-isoquinolines have been investigated as selective and reversible inhibitors of cerebral MAO-B activity. researchgate.net

| Isoquinoline Derivative Class | MAO-B Inhibition | Potency/Selectivity |

| 1,2,3,4-Tetrahydroisoquinolines | Markedly inhibited MAO-B. nih.gov | Apparent Ki values of 15 µM for the parent compound and 1 µM for its 2-methyl derivative. nih.gov |

| 3,4-Dihydroisoquinolines | Substantial inhibition of MAO-B by some derivatives. nih.gov | Ki values of 76 µM and 15 µM for two specific compounds. nih.gov |

| N-Methylisoquinolinium ions | Primarily selective for MAO-A. nih.gov | N-methyl-6-methoxyisoquinolinium ion was a potent MAO-A inhibitor (IC50 = 0.81 µM). nih.gov |

| 4-Organoseleno-isoquinolines | Selective and reversible inhibition of cerebral MAO-B. researchgate.net | Data presented as concentration-inhibition curves. researchgate.net |

The interaction of isoquinoline alkaloids with functional proteins is crucial for their transport and biological activity. Studies on naturally occurring isoquinoline alkaloids like berberine (B55584) and palmatine (B190311) have shown their binding affinity to serum albumins and hemoglobin. nih.gov This binding is important for their pharmacokinetic profiles. While specific receptor binding studies for this compound are not available, the general class of isoquinolines has been shown to interact with various receptors. For example, molecular docking studies have suggested that enantiomers of salsolinol can interact with dopamine D2 receptors. acs.org The ability of various isoquinoline derivatives to bind to different receptors underscores the diverse pharmacological potential of this class of compounds.

In Vitro and In Vivo Pharmacological Evaluation

The biological activity of this compound and its derivatives has been primarily investigated through in vitro cytotoxicity assays against various cancer cell lines. These studies are crucial in determining the initial anticancer potential and guiding further preclinical development.

In Vitro Studies: Cytotoxicity Against Cancer Cell Lines

Research into the antiproliferative effects of isoquinoline analogues has revealed promising activity. Although direct data for this compound is limited, studies on structurally similar compounds, such as brominated quinolines and quinazolines, offer a glimpse into the potential efficacy.

For instance, a study on highly brominated quinolines demonstrated that the presence and position of bromine atoms significantly influence the anticancer activity. While 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) itself was found to be inactive, further bromination at other positions of the quinoline (B57606) ring led to a significant enhancement in antiproliferative effects against C6, HeLa, and HT29 cancer cell lines nih.gov. This suggests that the 6-bromo-8-methoxy substitution pattern, while not sufficient for activity in the tetrahydroquinoline series, could be a valuable component in a more electronically activated isoquinoline system.

In a related class of compounds, 6-bromoquinazoline (B49647) derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. One particular derivative, compound 8a (a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker), exhibited potent cytotoxic activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells nih.govresearchgate.net. Another analogue with a methyl group at the para position of the phenyl ring, 8e , also showed notable activity against MCF-7 and SW480 cell lines with IC50 values of 35.14 ± 6.87 µM and 63.15 ± 1.63 µM, respectively nih.gov. These findings highlight the potential of the 6-bromo substitution in conferring anticancer properties to related heterocyclic systems.

Interactive Data Table: In Vitro Cytotoxicity of 6-Bromoquinazoline Analogues nih.govresearchgate.net

| Compound | Cell Line | IC50 (µM) |

| 8a | MCF-7 | 15.85 ± 3.32 |

| 8a | SW480 | 17.85 ± 0.92 |

| 8d (meta-methylphenyl) | MCF-7 | 59.15 ± 5.73 |

| 8d (meta-methylphenyl) | SW480 | 72.45 ± 2.90 |

| 8e (para-methylphenyl) | MCF-7 | 35.14 ± 6.87 |

| 8e (para-methylphenyl) | SW480 | 63.15 ± 1.63 |

| Cisplatin (Control) | MCF-7 | Not Reported |

| Cisplatin (Control) | SW480 | Not Reported |

| Erlotinib (Control) | MCF-7 | Not Reported |

| Erlotinib (Control) | SW480 | Not Reported |

In Vivo Studies: Antitumor Efficacy in Animal Models

Currently, there is a lack of published in vivo studies specifically evaluating the antitumor efficacy of this compound or its direct analogues in animal models. The progression of a compound from in vitro screening to in vivo testing is a significant step in the drug discovery pipeline and is typically undertaken for compounds that demonstrate potent and selective activity in cellular assays.

Other Scientific Research Applications of 6 Bromo 8 Methoxyisoquinoline

Building Block in Complex Organic Synthesis

In the field of organic chemistry, molecules with halogen and methoxy (B1213986) functional groups on a heterocyclic core are valuable as intermediates or building blocks for the synthesis of more complex molecules. The bromine atom on the 6-position of the isoquinoline (B145761) ring can serve as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira reactions. These reactions are fundamental in creating new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of elaborate molecular architectures.

The methoxy group at the 8-position can influence the reactivity of the isoquinoline ring system through its electron-donating nature. It can also be a site for chemical modification, for instance, through demethylation to yield a hydroxyl group, which can then be used for further functionalization. While these principles are well-established for similar bromo-substituted heterocycles, specific published examples detailing the use of 6-Bromo-8-methoxyisoquinoline as a building block in multi-step syntheses are not readily found in current scientific literature.

Precursor for Natural Products Synthesis

The isoquinoline skeleton is a core structural component of numerous alkaloids and other natural products with significant biological activities. Synthetic chemists often utilize substituted isoquinolines as precursors to construct these complex natural targets. Theoretically, this compound could serve as a key starting material or intermediate in the total synthesis of a natural product that contains this specific substitution pattern. The bromine atom would allow for the introduction of other substituents or the formation of larger ring systems. Despite this potential, there is no specific documentation in peer-reviewed journals of this compound being used as a precursor in the synthesis of any known natural product.

Development of Novel Materials

Substituted aromatic and heteroaromatic compounds are of great interest in materials science due to their potential electronic and photophysical properties.

The electronic properties of isoquinoline derivatives can be tuned by the introduction of substituents. The combination of an electron-withdrawing bromine atom and an electron-donating methoxy group on the isoquinoline core of this compound could impart specific electronic characteristics, such as a particular HOMO/LUMO energy gap, which might be relevant for applications in organic electronics (e.g., organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)). However, there is a lack of specific studies investigating or reporting on the unique electronic properties of this particular compound.

Functionalized heterocyclic molecules can be incorporated into polymers, either as monomers or as pendant groups, to create materials with tailored properties. This compound could potentially be functionalized to create a polymerizable monomer. For example, the bromine atom could be converted into a vinyl group or other polymerizable moiety. The resulting polymer might exhibit interesting thermal, optical, or electronic properties. To date, no research has been published on the incorporation of this compound into polymer systems.

Research Tool in Biochemical Assays

Isoquinoline derivatives are known to interact with various biological targets, and as such, they are often used as scaffolds for the development of biochemical probes and assays. A brominated compound like this compound could be used in the development of specific enzyme inhibitors or receptor ligands. The bromine atom provides a handle for attaching reporter groups, such as fluorescent tags or affinity labels, which are essential for biochemical assays. While the broader class of bromo-substituted heterocycles has been explored for these purposes, specific studies utilizing this compound as a research tool in biochemical assays have not been reported.

Industrial Applications (e.g., fine chemicals, dyes, and pigments for related compounds)

The structural motifs found in this compound are present in compounds used in various industrial applications. For instance, the isoquinoline core is found in some dyes and pigments. The specific combination of substituents in this compound could theoretically lead to a compound with unique coloristic properties. Furthermore, as a functionalized heterocycle, it falls into the broad category of fine chemicals, which are complex, pure chemical substances used in specialized applications. However, there is no available information suggesting that this compound is currently used in any industrial application, including as a fine chemical, dye, or pigment.

Conclusion and Future Research Directions

Current Understanding and Research Gaps for 6-Bromo-8-methoxyisoquinoline

The current body of scientific knowledge on this compound is primarily foundational, centering on its identity as a commercially available chemical entity. Its existence is confirmed through listings in various chemical supplier catalogs, which provide basic physicochemical data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1415564-97-4 chemicalbook.comamadischem.comeontrading.ukmyskinrecipes.com |

| Molecular Formula | C₁₀H₈BrNO amadischem.com |

| Molecular Weight | 238.08 g/mol amadischem.com |

| Physical Form | Solid |

| Predicted Boiling Point | 343.9 ± 22.0 °C at 760 mmHg |

A significant and defining feature of the current landscape is the profound research gap. There is a notable absence of peer-reviewed literature detailing the specific synthesis, chemical reactivity, and biological or material applications of this compound. While synthetic routes for analogous compounds, such as 8-bromo-7-methoxyisoquinoline (B1626704) and 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) derivatives, have been described, a dedicated and optimized synthesis for this specific isomer is not publicly documented. google.comsemanticscholar.org This lack of focused research represents a considerable gap in the field, simultaneously highlighting an open area for novel investigation by synthetic and medicinal chemists.

Emerging Methodologies and Technologies in Isoquinoline (B145761) Research

The broader field of isoquinoline chemistry has seen remarkable advancements in synthetic methodologies, moving beyond traditional multi-step reactions like the Bischler-Napieralski or Pomeranz-Fritsch syntheses. These emerging technologies offer more efficient, atom-economical, and environmentally benign routes to construct and functionalize the isoquinoline core, and they are directly applicable to the future study of this compound.

Table 2: Modern Synthetic Methodologies in Isoquinoline Chemistry

| Methodology | Description | Potential Advantage |

|---|---|---|

| Transition-Metal Catalysis | C-H activation/annulation reactions catalyzed by metals like rhodium, palladium, or cobalt allow for the direct construction of the isoquinoline ring from simpler precursors. | High atom economy, late-stage functionalization, and tolerance of diverse functional groups. |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based cyclization reactions under mild conditions, enabling the synthesis of complex isoquinoline structures. | Mild reaction conditions, high functional group tolerance, and access to unique reaction pathways. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to dramatically reduce reaction times for both traditional and modern synthetic methods. | Rapid reaction optimization, increased yields, and improved energy efficiency. |

| Flow Chemistry | Continuous manufacturing processes that allow for precise control over reaction parameters, enhanced safety, and easier scalability. | Improved process control, safety for hazardous reactions, and seamless scalability from lab to production. |

These modern techniques could be leveraged to develop novel synthetic pathways to this compound and, more importantly, to use it as a scaffold for creating diverse libraries of derivatives.

Prospects for Novel Therapeutic Agents and Advanced Materials

The true potential of this compound lies in its utility as a versatile chemical intermediate. The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. The specific functional groups of this compound enhance its prospects significantly.

The 6-bromo position serves as a key synthetic handle. It is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the strategic introduction of a vast range of substituents (aryl, alkyl, amino, and alkyne groups), enabling the systematic exploration of structure-activity relationships (SAR) for drug discovery. By modifying this position, researchers can fine-tune the pharmacological properties of the resulting molecules to target various diseases, including cancer and microbial infections, where isoquinoline derivatives have shown promise.

The 8-methoxy group acts as an electronic modulator of the aromatic system. Its electron-donating nature can influence the reactivity of the isoquinoline ring and the binding affinity of its derivatives to biological targets. This substitution pattern can be crucial for optimizing the efficacy and selectivity of potential therapeutic agents.

In materials science, the ability to functionalize the bromo position makes this compound an attractive building block for creating novel organic electronic materials. By incorporating it into larger conjugated systems, it could be used to develop new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

Interdisciplinary Research Opportunities

The untapped potential of this compound opens the door to numerous interdisciplinary research collaborations:

Synthetic Chemistry and Medicinal Chemistry: Synthetic chemists can focus on developing an efficient, scalable synthesis of the parent compound. In parallel, medicinal chemists can design virtual libraries of derivatives targeting specific enzymes or receptors. This collaboration can accelerate the drug discovery process from initial hit identification to lead optimization.

Materials Science and Computational Chemistry: Computational chemists can model the electronic and photophysical properties of polymers or organometallic complexes derived from this compound. These theoretical predictions can guide synthetic materials scientists in targeting and creating materials with desired characteristics for specific applications in electronics or photonics.

Chemical Biology and Analytical Chemistry: Once novel, biologically active derivatives are synthesized, chemical biologists can use them as probes to study cellular pathways. Analytical chemists can develop methods to detect and quantify these compounds in biological systems, aiding in pharmacokinetic and pharmacodynamic studies.

Q & A

Basic: What are the common synthetic routes for 6-Bromo-8-methoxyisoquinoline?

The synthesis typically involves bromination and substitution reactions. A key method starts with 7-methoxy-8-nitroisoquinoline, where the nitro group is reduced, followed by diazotization and a Sandmeyer reaction to introduce bromine . Another approach uses electrophilic ring closure at the para position to the methoxy group, as seen in analogous isoquinoline derivatives. For example, 8-bromo-7-methoxyisoquinoline synthesis involves nitro reduction and bromine substitution under controlled conditions . Purification often employs column chromatography after extraction with organic solvents (e.g., chloroform) .

Advanced: How can reaction conditions be optimized to improve yield in this compound synthesis?

Optimization requires balancing temperature, catalysts, and reaction time. For instance, copper(II) sulfate pentahydrate acts as a catalyst in amination reactions at 190°C, achieving 85% yield in analogous bromoisoquinoline derivatives . High-temperature autoclave reactions (e.g., 190°C for 6 hours) enhance substitution efficiency but require careful pH control (e.g., using 28% ammonia water) . Adjusting solvent polarity (e.g., acetone for Schiff base formation) and stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) can also improve regioselectivity .

Basic: What characterization techniques are critical for confirming this compound purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly ¹H NMR and ¹³C NMR , to verify bromine and methoxy group positions . Mass spectrometry (MS) validates molecular weight (e.g., 238.08 g/mol for C₁₀H₈BrNO) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% in commercial samples) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from varying assay conditions or structural analogs. A systematic approach includes:

- Dose-response studies : Testing across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural benchmarking : Comparing activities of analogs like 6-bromo-5,8-dimethylisoquinoline to isolate substituent effects .

- Longitudinal analysis : Multi-wave panel studies (e.g., measuring outcomes at initial, 1-week, and 1-year intervals) to distinguish short-term vs. long-term effects, as demonstrated in isoquinoline-related pharmacodynamic studies .

Basic: What safety precautions are required when handling this compound?

The compound is classified under GHS hazard codes:

| Hazard Code | Risk Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use PPE (gloves, lab coat) |

| H312/H315 | Skin irritation | Avoid direct contact |

| H319/H335 | Eye/respiratory irritation | Use fume hood and safety goggles |

Store at 2–8°C in an inert atmosphere (e.g., argon) .

Advanced: What experimental designs are recommended to assess the biological potential of this compound?

- In vitro assays : Screen against kinase targets (e.g., EGFR, BRAF) using fluorescence polarization assays .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing methoxy with hydroxyl groups) to evaluate substituent effects .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Toxicity profiling : Conduct MTT assays on HEK293 cells to determine IC₅₀ values .

Basic: How is this compound typically purified after synthesis?

Purification involves:

Liquid-liquid extraction : Using ethyl acetate or dichloromethane to isolate the product from aqueous layers .

Column chromatography : Silica gel with gradients of hexane/ethyl acetate (e.g., 7:3) for optimal separation .

Recrystallization : From dichloromethane/hexane mixtures to achieve >95% purity .

Advanced: What computational methods support the rational design of this compound derivatives?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide bromine substitution patterns .

- Molecular docking : Screens binding affinities to targets like DNA topoisomerases using AutoDock Vina .

- QSAR modeling : Relates substituent electronegativity to bioactivity using partial least squares regression .

Basic: What are the solubility properties of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) . Solubility in methanol is moderate (~10 mg/mL at 25°C) .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound?

- Cross-validate spectra : Compare ¹H NMR (δ 8.5–7.2 ppm for aromatic protons) and IR (C-Br stretch ~560 cm⁻¹) with literature .

- High-resolution MS : Confirm molecular formula (e.g., m/z 237.98 for [M+H]⁺) to rule out isotopic interference .

- X-ray crystallography : Resolve structural ambiguities, as demonstrated for acyclic amine-borane analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.